molecular formula C18H21N3O9 B1345979 (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate CAS No. 40220-08-4

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate

Cat. No.: B1345979
CAS No.: 40220-08-4
M. Wt: 423.4 g/mol
InChI Key: YIJYFLXQHDOQGW-UHFFFAOYSA-N
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Description

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate, also known as tris(2-hydroxyethyl)isocyanurate triacrylate, is a chemical compound with the molecular formula C18H21N3O9. It is a derivative of isocyanuric acid and is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate typically involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives. This reaction is usually carried out in a solvent such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) at elevated temperatures (190–195°C) .

Industrial Production Methods

In industrial settings, the compound is produced by reacting cyanuric acid with chloroacetonitrile in the presence of triethylamine in DMF. The reaction is followed by esterification with ethyl chloroacetate to yield the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols.

    Solvents: DMF, HMPA, NMP.

    Catalysts: Acid catalysts for esterification reactions.

Major Products

The major products formed from these reactions include 1-carbamoylhydantoins and various esters .

Mechanism of Action

The mechanism of action of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate is unique due to its ability to form stable cross-linked networks in polymers, enhancing their mechanical strength and thermal stability. Its diverse applications in various fields, including chemistry, biology, medicine, and industry, further highlight its versatility and importance .

Properties

IUPAC Name

2-[2,4,6-trioxo-3,5-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazinan-1-yl]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O9/c1-4-13(22)28-10-7-19-16(25)20(8-11-29-14(23)5-2)18(27)21(17(19)26)9-12-30-15(24)6-3/h4-6H,1-3,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYFLXQHDOQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)C=C)CCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42033-33-0
Record name M 315 homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42033-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044936
Record name (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name 2-Propenoic acid, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

40220-08-4
Record name Tris(2-hydroxyethyl) isocyanurate triacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=40220-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester
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Record name (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop-2-enoate
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Record name (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl triacrylate
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Record name (2,4,6-TRIOXO-1,3,5-TRIAZINANE-1,3,5-TRIYL)TRIETHANE-2,1-DIYL TRISPROP-2-ENOATE
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